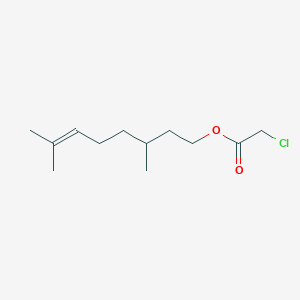

3,7-Dimethyloct-6-en-1-yl chloroacetate

Description

3,7-Dimethyloct-6-en-1-yl chloroacetate is a chloroacetate ester derived from the terpene alcohol 3,7-dimethyloct-6-en-1-ol. Chloroacetate esters are characterized by their chloroacetyl group (-O-CO-CH2Cl), which confers reactivity and biological activity. Additionally, the methyl carbonate analog of 3,7-dimethyloct-6-en-1-yl derivatives is patented as a perfume ingredient, highlighting the role of ester functional groups in modulating volatility and odor profiles .

Properties

CAS No. |

5471-50-1 |

|---|---|

Molecular Formula |

C12H21ClO2 |

Molecular Weight |

232.74 g/mol |

IUPAC Name |

3,7-dimethyloct-6-enyl 2-chloroacetate |

InChI |

InChI=1S/C12H21ClO2/c1-10(2)5-4-6-11(3)7-8-15-12(14)9-13/h5,11H,4,6-9H2,1-3H3 |

InChI Key |

WVUYCURPUOHOPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Thymyl Chloroacetate

Structural Similarity: Both compounds share the chloroacetate ester group, but thymyl chloroacetate is derived from thymol (a monoterpene alcohol). Toxicity and Bioactivity:

- Thymyl chloroacetate demonstrates high acute toxicity (LD50 = 1.41 µg/mg) against Acromyrmex balzani ants, surpassing thymol but remaining less potent than synthetic insecticides like deltamethrin .

- Sublethal effects include increased self-cleaning and walking speed in ants, indicating neurotoxic or irritant properties .

Application : Primarily explored as a natural insecticide alternative.

Ethyl Chloroacetate

Structural Difference : Ethyl chloroacetate has a simpler ethyl alcohol moiety instead of the branched terpene-derived chain.

Synthetic Utility :

- Used as a reagent in heterocyclic synthesis, e.g., reacting with 8-hydroxyquinoline to form intermediates for pharmaceuticals .

- Microwave-assisted synthesis methods improve reaction efficiency compared to conventional heating . Bioactivity: Resulting hybrids (e.g., dihydropyrazol-1-yl-2-(quinolin-8-yloxy) derivatives) show moderate antimicrobial activity, though less potent than standard drugs .

Methyl Dichloroacetate

Structural Difference: Contains two chlorine atoms on the acetyl group, increasing electrophilicity and reactivity. Hazard Profile: Classified as a hazardous chemical (CAS 116-54-1), with dichloroacetates generally associated with higher toxicity due to enhanced lipid solubility and metabolic interference . Applications: Limited to industrial synthesis due to safety concerns.

3,7-Dimethyloct-6-en-1-yl Methyl Carbonate

Structural Analogy : Replaces the chloroacetate group with a methyl carbonate (-O-CO-OCH3).

Application : Patented as a fragrance ingredient, emphasizing the role of ester groups in perfumery. The absence of chlorine likely reduces toxicity and alters volatility compared to chloroacetates .

Data Tables

Table 1: Toxicity and Bioactivity Comparison

Key Research Findings

- Toxicity Mechanisms : Chloroacetate esters like thymyl chloroacetate likely disrupt neuronal signaling or cuticle integrity in insects, while dichloro derivatives pose higher systemic toxicity risks .

- Synthetic Flexibility : Ethyl chloroacetate’s versatility in forming heterocycles underscores the reactivity of chloroacetate esters, though terpene-derived variants (e.g., 3,7-dimethyloct-6-en-1-yl) may require tailored methods .

- Application-Specific Design : The choice between chloroacetate and carbonate esters depends on the desired balance between bioactivity (e.g., insecticidal vs. fragrant properties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.